

2',3'-cGAMP function independent of STING pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',3'-cGAMP sodium salt

Cat. No.: B13733417

[Get Quote](#)

An In-depth Technical Guide to the STING-Independent Functions of 2',3'-cGAMP

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclic dinucleotide 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) is a pivotal second messenger in innate immunity, primarily recognized for its role in activating the STING (Stimulator of Interferon Genes) pathway to elicit type I interferon responses against cytosolic DNA. However, emerging evidence reveals that 2',3'-cGAMP possesses biological functions that are independent of the canonical STING signaling axis. This guide provides a comprehensive technical overview of a key STING-independent function of 2',3'-cGAMP: the regulation of cell migration through a novel signaling pathway involving the small GTPase Rab18 and the transcription factor FosB. This document details the underlying molecular mechanisms, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the signaling cascade and associated workflows.

The 2',3'-cGAMP/Rab18/FosB Signaling Pathway: A STING-Independent Regulator of Cell Migration

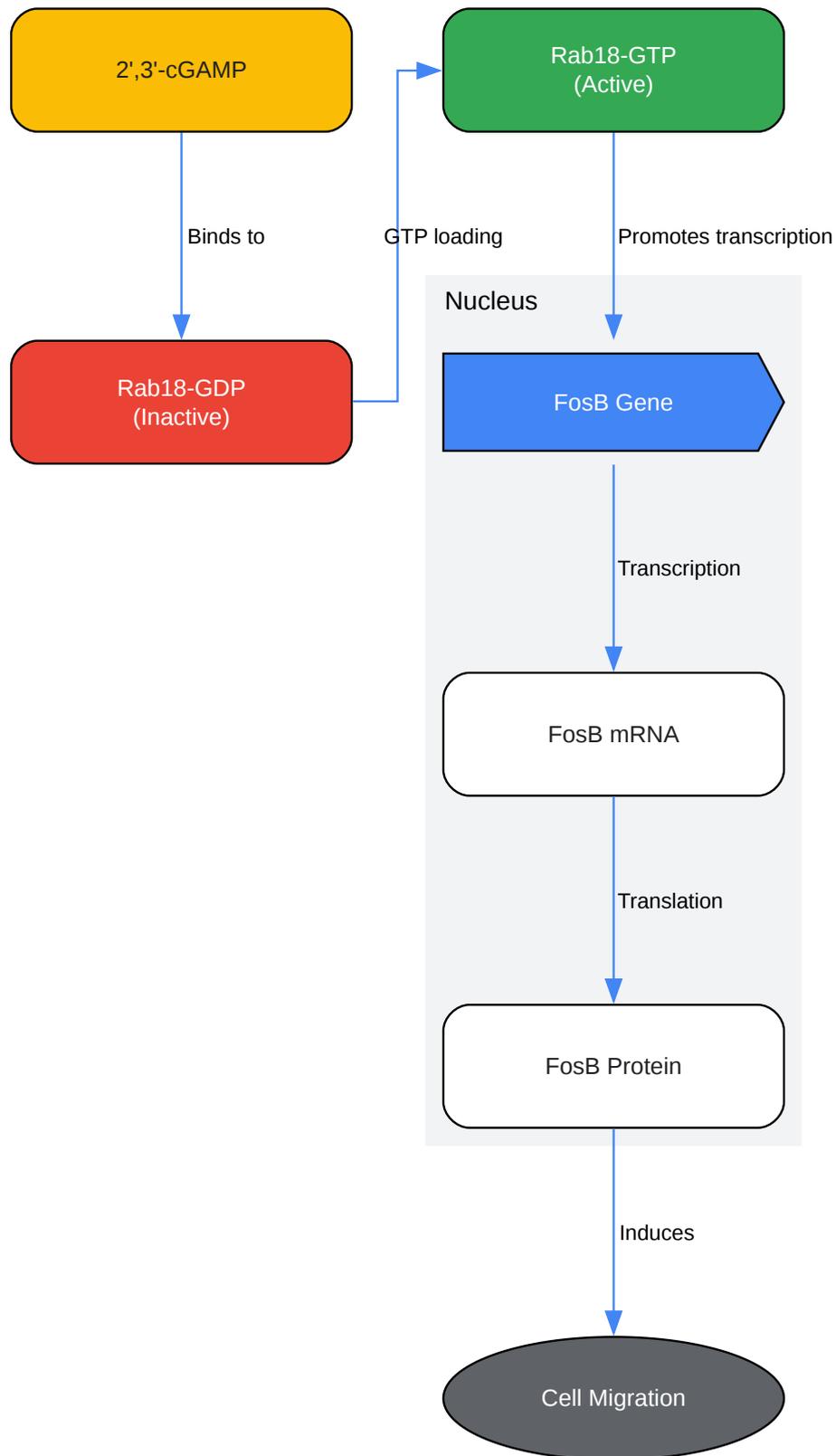
Recent studies have identified a novel signaling pathway where 2',3'-cGAMP promotes cell migration without the involvement of STING^{[1][2][3]}. This pathway is initiated by the direct binding of 2',3'-cGAMP to the small GTPase Rab18. This interaction facilitates the loading of

GTP onto Rab18, leading to its activation[1][2]. Activated Rab18 then promotes the transcription of the FosB gene, which is a key event in facilitating cell migration[1][2][4]. This mechanism has been shown to be independent of other known 2',3'-cGAMP binding partners like STING and EF1A1[1].

Molecular Interactions and Activation

- 2',3'-cGAMP Binds Directly to Rab18: Interactome analysis has identified Rab18 as a direct binding partner of 2',3'-cGAMP[1][2]. This interaction is specific, as other structurally similar cyclic dinucleotides do not exhibit the same binding capacity[1].
- Activation of Rab18: The binding of 2',3'-cGAMP to Rab18 promotes a conformational change that facilitates the exchange of GDP for GTP, thereby activating the GTPase[1][2].
- FosB Transcription: Activated Rab18, through downstream effectors that are currently under investigation, leads to an increase in the transcription of the FOSB gene[1][4]. The FosB protein is a component of the AP-1 transcription factor complex, which is known to regulate genes involved in cell proliferation, differentiation, and migration.

Visualization of the Signaling Pathway



[Click to download full resolution via product page](#)

Caption: STING-independent signaling of 2',3'-cGAMP via Rab18 to promote cell migration.

Quantitative Data

The following tables summarize the quantitative data associated with the 2',3'-cGAMP/Rab18/FosB signaling pathway.

Table 1: 2',3'-cGAMP Induced Cell Migration in STING-deficient Cells

Cell Line	Treatment	Fold Increase in Migration (Mean \pm SD)	Reference
MDA-MB-231 (shSTING)	2.5 μ g/ml 2',3'-cGAMP for 24 hours	$\sim 2.5 \pm 0.3$	[5]
THP1 (STING ^{-/-})	2.5 μ g/ml 2',3'-cGAMP for 24 hours	$\sim 2.0 \pm 0.2$	[4]

Table 2: Effect of 2',3'-cGAMP on Rab18 Activity and FosB Expression

Parameter	Condition	Observation	Reference
Rab18 GTP Loading	In vitro assay with purified GST-Rab18 and GTPyS	2',3'-cGAMP addition increases GTPyS loading	[1]
FosB mRNA Expression	MDA-MB-231 cells treated with 2.5 μ g/ml 2',3'-cGAMP for 2 hours	~ 3 -fold increase in FosB mRNA levels	[4]
FosB Protein Expression	MDA-MB-231 cells treated with 2.5 μ g/ml 2',3'-cGAMP for 24 hours	Dose-dependent increase in FosB protein levels	[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Transwell Migration Assay

This protocol is used to quantify the effect of 2',3'-cGAMP on cell migration in vitro.

- Cell Preparation: Culture cells (e.g., MDA-MB-231 shSTING) to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-16 hours.
- Assay Setup:
 - Use transwell inserts with an 8 μm pore size membrane.
 - Add 500 μl of serum-free medium containing the desired concentration of 2',3'-cGAMP (e.g., 2.5 $\mu\text{g/ml}$) or vehicle control to the lower chamber of a 24-well plate.
 - Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1×10^5 cells/ml.
 - Add 100 μl of the cell suspension to the upper chamber of the transwell insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Cell Staining and Quantification:
 - Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
 - Stain the cells with 0.1% crystal violet for 20 minutes.
 - Wash the inserts with PBS to remove excess stain.
 - Allow the inserts to air dry.
 - Visualize and count the migrated cells in at least five random fields per insert using a light microscope.

- Alternatively, the crystal violet can be eluted with 10% acetic acid, and the absorbance can be measured at 590 nm to quantify migration.

2',3'-cGAMP Interactome Analysis by Affinity Purification-Mass Spectrometry (AP-MS)

This protocol is designed to identify proteins that directly bind to 2',3'-cGAMP.



[Click to download full resolution via product page](#)

Caption: Workflow for identifying 2',3'-cGAMP binding proteins using AP-MS.

- Bait Preparation: Synthesize or procure biotin-conjugated 2',3'-cGAMP.
- Cell Lysis: Lyse cells (e.g., MDA-MB-231) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- Affinity Purification:
 - Incubate the cell lysate with biotin-2',3'-cGAMP or biotin alone (as a negative control) for 2-4 hours at 4°C with gentle rotation.
 - Add streptavidin-coated magnetic beads and incubate for another 1-2 hours at 4°C.
 - Wash the beads extensively with lysis buffer to remove non-specific binders.
- Elution and Sample Preparation:
 - Elute the bound proteins from the beads using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

- Separate the eluted proteins on an SDS-PAGE gel.
- Excise the entire lane of the gel and perform in-gel trypsin digestion.
- Mass Spectrometry:
 - Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Search the MS/MS spectra against a protein database to identify the proteins.
 - Compare the proteins identified in the biotin-2',3'-cGAMP pulldown with the negative control to identify specific binding partners.

In Vitro Rab18 GTP Loading Assay

This assay measures the ability of 2',3'-cGAMP to promote the loading of a non-hydrolyzable GTP analog (GTPyS) onto Rab18.

- Protein Purification: Purify recombinant GST-tagged Rab18 from E. coli.
- Assay Reaction:
 - In a 96-well plate, prepare a reaction mixture containing purified GST-Rab18 (e.g., 1 μ M), a fluorescent GTP analog (e.g., mant-GTPyS, 200 nM), and varying concentrations of 2',3'-cGAMP in a suitable reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂).
 - Initiate the reaction by adding the GTP analog.
- Fluorescence Measurement:
 - Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~440 nm) over time using a fluorescence plate reader. An increase in fluorescence indicates the binding of the mant-GTPyS to Rab18.

- Data Analysis:
 - Plot the fluorescence intensity against time for each concentration of 2',3'-cGAMP.
 - Calculate the initial rate of GTPyS loading for each condition. An increased rate in the presence of 2',3'-cGAMP indicates that it promotes GTP loading.

Conclusion and Future Directions

The discovery of the STING-independent 2',3'-cGAMP/Rab18/FosB signaling pathway opens new avenues for understanding the diverse cellular roles of this second messenger. This pathway's involvement in cell migration has significant implications for various physiological and pathological processes, including cancer metastasis and immune cell trafficking. For researchers and drug development professionals, this presents novel therapeutic targets. For instance, inhibiting the interaction between 2',3'-cGAMP and Rab18 could be a strategy to mitigate cancer cell migration. Further research is warranted to fully elucidate the downstream effectors of activated Rab18 that lead to FosB transcription and to explore the broader physiological contexts in which this pathway is active.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2'3'-cGAMP interactome identifies 2'3'-cGAMP/Rab18/FosB signaling in cell migration control independent of innate immunity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/38111111/)]
- 2. 2'3'-cGAMP interactome identifies 2'3'-cGAMP/Rab18/FosB signaling in cell migration control independent of innate immunity - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/38111111/)]
- 3. [researchgate.net](#) [[researchgate.net](https://www.researchgate.net/)]
- 4. [researchgate.net](#) [[researchgate.net](https://www.researchgate.net/)]
- 5. [researchgate.net](#) [[researchgate.net](https://www.researchgate.net/)]
- To cite this document: BenchChem. [2',3'-cGAMP function independent of STING pathway]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13733417#2-3-cgamp-function-independent-of-sting-pathway>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com